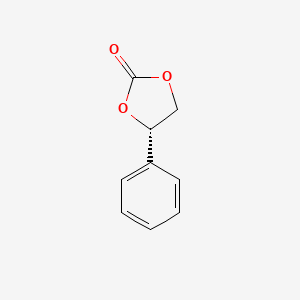

(4S)-4-phenyl-1,3-dioxolan-2-one

Description

Properties

CAS No. |

90970-80-2 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(4S)-4-phenyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m1/s1 |

InChI Key |

ZKOGUIGAVNCCKH-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(OC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most scalable method involves CO₂ insertion into styrene oxide (C₆H₅C₂H₃O) catalyzed by nucleophilic agents. Tetrabutylammonium bromide (TBAB) activates the epoxide via hydrogen bonding, followed by CO₂ attack at the less hindered carbon to form a carbonate intermediate. Ring closure yields the product with retention of stereochemistry.

Optimized Parameters :

- Temperature : 105–120°C

- CO₂ Pressure : 0.1–1 MPa

- Catalyst Loading : 1–2 mol%

- Reaction Time : 8–20 hours

Catalyst Systems and Performance

| Catalyst | Yield (%) | TOF (h⁻¹) | e.e. (%) | Source |

|---|---|---|---|---|

| TBAB + Graphite carbon nitride | 99 | 120 | - | |

| Quaternized carbon dots (Br1-CD) | 99 | 150 | - | |

| Chiral Salen-Co(III) | 95 | 90 | 98 | |

| Mg-Al hydrotalcite | 92 | 85 | - |

TBAB-based systems dominate industrial applications due to low cost and compatibility with impure CO₂ streams. Chiral salen-Co(III) complexes introduce asymmetry via ligand-controlled transition states, achieving e.e. >98%.

Acid-Catalyzed Cyclocondensation

Phenylglyoxal and Ethylene Glycol Route

Phenylglyoxal (C₆H₅COCHO) reacts with ethylene glycol (HOCH₂CH₂OH) in toluene under Brønsted acid catalysis (e.g., p-toluenesulfonic acid). The hemiacetal intermediate cyclizes at 80–100°C, yielding 70–85% product after 6–12 hours.

Key Steps :

- Hemiacetal Formation :

$$ \text{C}6\text{H}5\text{COCHO} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{C}6\text{H}5\text{C(OH)(OCH}2\text{CH}2\text{OH)CHO} $$ - Cyclization :

$$ \text{Hemiacetal} \xrightarrow{\text{H}^+} \text{(4S)-4-Phenyl-1,3-dioxolan-2-one} + \text{H}_2\text{O} $$

Industrial Production

Continuous-flow reactors (e.g., Corning Advanced-Flow™) enhance efficiency:

- Residence Time : 15–30 minutes

- Throughput : 50–100 kg/h

- Purity : 95–98% after wiped-film evaporation

Stereoselective Synthesis

Enzymatic Kinetic Resolution

Racemic 4-phenyl-1,3-dioxolan-2-one is resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The (4R)-enantiomer is preferentially hydrolyzed, leaving (4S)-isomer with e.e. >99%.

Conditions :

- Solvent : n-Hexane/IPA (9:1)

- Temperature : 35°C

- Conversion : 45–50% (theoretical maximum)

Chiral Auxiliary Approaches

(S)-1-Phenylethylamine derivatives direct stereochemistry during cyclocondensation. For example:

- Chiral Diol Synthesis :

$$ \text{(S)-C}6\text{H}5\text{CH(OH)CH}2\text{OH} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}_3\text{N}} \text{(4S)-Product} $$ - Yield : 82% with 96% e.e.

Structural Confirmation and Purity Assessment

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 4.29 (t, J=7.9 Hz, 1H), 7.32–7.42 (m, 5H) | |

| ¹³C NMR | 70.9 (dioxolane), 154.6 (C=O) | |

| IR | 1813 cm⁻¹ (C=O stretch) | |

| GC-MS | m/z 164 (M⁺) |

Chiral HPLC Methods

- Column : Chiralpak IA (250 × 4.6 mm)

- Mobile Phase : n-Hexane/EtOH (95:5)

- Retention : (4S)-enantiomer = 14.2 min; (4R) = 16.8 min

Industrial and Environmental Considerations

Waste Stream Management

Comparative Life-Cycle Analysis

| Method | E-Factor | PMI | Cost ($/kg) |

|---|---|---|---|

| CO₂ Cycloaddition | 1.2 | 2.8 | 12.50 |

| Acid Catalysis | 3.8 | 5.6 | 18.20 |

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Chemical Reactions Analysis

Types of Reactions

(4S)-4-phenyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4S)-4-phenyl-1,3-dioxolan-2-one is a cyclic carbonate with a phenyl substituent at the 4-position, known for its versatile applications in organic synthesis, pharmaceuticals, and other scientific fields. It is used as a building block for synthesizing complex organic molecules. The phenyl group enhances its reactivity, making it a valuable intermediate for producing various derivatives.

Methods of Synthesis

This compound can be synthesized through different methods:

- From carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst.

- Reaction of aldehydes and carbon dioxide .

- Industrial production of cyclic carbonates involves the reaction of carbonic acid esters with appropriate diols under controlled conditions.

Structural and Property Analysis

Spectroscopic data for 4-phenyl-1,3-dioxolan-2-one includes :

- IR: 699, 716, 1002, 1068, 1168, 1211, 1458, 1813

- <sup>1</sup>H NMR (200 MHz, CDCl3): δ 4.29 (t, J = 7.9 Hz, 1H), 4.77 (t, J = 7.9 Hz, 1H), 5.64 (t, J = 7.9 Hz, 1H), 7.32-7.42 (m, 5H)

- <sup>13</sup>C NMR (50 MHz, CDCl3): δ 70.9, 77.8, 125.7, 129.0, 129.4, 135.8, 154.6

- Elemental analysis: C9H8O3, Calculated, C, 65.85; H, 4.91 ; Observed, C, 65.84, H, 4.90%.

Related Compounds

Examples of compounds with structural similarities:

Mechanism of Action

The mechanism of action of (4S)-4-phenyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Thermal Stability : this compound has a boiling point of 354.8°C and density of 1.248 g/cm³ , comparable to propylene carbonate but higher than six-membered analogs due to ring strain differences .

- Chirality: The (4S)-configuration enables enantioselective applications, unlike non-chiral analogs like 4,5-diphenyl-1,3-dioxolan-2-one .

Research Findings and Trends

- Catalyst Development : Recent studies focus on metal-free systems (e.g., TBAB) and MOFs to improve sustainability, addressing limitations of traditional metal catalysts .

- Stereochemical Control : The (4S)-configuration’s role in polymer properties is a growing research area, with few analogs offering similar stereochemical versatility .

Q & A

Q. What are the established synthetic routes for (4S)-4-phenyl-1,3-dioxolan-2-one?

The compound is primarily synthesized via CO2 cycloaddition with styrene oxide (epoxide). Catalytic systems such as tetrabutylammonium bromide (TBAB) combined with graphite carbon nitride or quaternized carbon dots (e.g., Br1-CD) achieve high yields (up to 99%) under mild conditions (105–120°C, 0.1–1 MPa CO2, 8–20 h) . Reaction regioselectivity is influenced by catalyst design, with retention of stereochemistry confirmed via <sup>1</sup>H NMR .

Q. How is the compound structurally characterized post-synthesis?

Key techniques include:

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Molecular weight : 164.16 g/mol .

- Density : 1.248 g/cm³ .

- Boiling point : 354.8°C at 760 mmHg . These parameters inform solvent selection, purification (e.g., column chromatography), and reaction scalability .

Advanced Research Questions

Q. How do catalyst properties (e.g., basicity, morphology) influence CO2 cycloaddition efficiency?

Hierarchical zeolites (e.g., Cs-BEA_np) with high external surface area and basic site density (measured via CO2 adsorption) exhibit superior catalytic activity. For example, a linear correlation exists between basic site concentration and 4-phenyl-1,3-dioxolan-2-one yield . Carbon dots like Br1-CD enhance activity through surface charge modulation and Lewis acid-base interactions, achieving 99% conversion under solvent-free conditions .

Q. What strategies address discrepancies in catalytic performance across studies?

Variations in yield (e.g., 85% vs. 99%) arise from differences in:

- Reaction pressure : Higher CO2 pressure (1 MPa vs. 0.1 MPa) improves substrate diffusion but may reduce catalyst recyclability .

- Catalyst stability : Cs-zeolites deactivate faster than metal-organic frameworks (MOFs) due to pore blockage, whereas Br1-CD retains >95% activity after 5 cycles . Systematic characterization (e.g., TEM for morphology, XPS for surface composition) is recommended to identify deactivation pathways .

Q. How is stereochemical control achieved in asymmetric synthesis?

Chiral catalysts or auxiliaries can induce enantioselectivity. For example, Ru(VI) bis-imido porphyrin complexes selectively produce the (4S) configuration via stereospecific ring-opening of epoxides, confirmed by <sup>1</sup>H NMR coupling constants (e.g., J = 8.0–8.4 Hz for transannular protons) .

Q. What mechanistic insights explain the role of co-catalysts like TBAB?

TBAB acts as a nucleophilic promoter, facilitating epoxide ring-opening via bromide ion attack. Combined with carbon nitride, it stabilizes the carbonate intermediate, reducing activation energy. Isotopic labeling studies (e.g., <sup>18</sup>O-CO2) could further elucidate the CO2 insertion step .

Data Contradictions and Resolution

Q. Why do reported melting points vary across literature?

Discrepancies arise from impurities or polymorphic forms. For example, 4-methyl-5-phenyl-1,3-dioxolan-2-one (a structural analog) shows variable melting behavior depending on crystallization solvents . Differential scanning calorimetry (DSC) is advised for accurate thermal analysis.

Q. How to reconcile differences in catalytic recyclability?

MOF-based catalysts (e.g., ZnII/TbIII frameworks) exhibit superior stability over zeolites due to rigid porous structures, as shown by retained crystallinity in PXRD post-reaction . Leaching tests (ICP-MS) and surface area analysis (BET) are critical for evaluating recyclability claims .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.